2-Ethylhexylglucopyranoside
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Overview
Description
2-Ethylhexylglucopyranoside is a non-ionic surfactant derived from glucose and 2-ethylhexanol. It is known for its excellent solubility and compatibility in high concentrations of strong alkali and electrolyte solutions. This compound is widely used in various industries, including personal care, agriculture, and pharmaceuticals, due to its mild and gentle cleansing effects on the skin and hair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexylglucopyranoside typically involves the reaction of glucose with 2-ethylhexanol under acidic or enzymatic conditions. The process can be catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids, which enhances the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound often employs a similar approach, utilizing large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of specific catalysts and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexylglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Ethylhexylglucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylhexylglucopyranoside involves its ability to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the amphipathic nature of the compound, which allows it to form micelles and other structures that encapsulate hydrophobic substances. The molecular targets and pathways involved include membrane proteins and other hydrophobic components in biological systems .
Comparison with Similar Compounds
Similar Compounds
Octyl glucoside: Another non-ionic surfactant with similar properties but different hydrophobic chain length.
Decyl glucoside: Similar to octyl glucoside but with a longer hydrophobic chain, offering different solubility and stability characteristics.
Uniqueness
2-Ethylhexylglucopyranoside is unique due to its specific hydrophobic chain length and the resulting balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in high-alkaline systems and applications requiring low-foam surfactants .
Properties
IUPAC Name |
2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-3-5-6-9(4-2)8-19-14-13(18)12(17)11(16)10(7-15)20-14/h9-18H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKJKKBDPRFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861288 |
Source
|
Record name | 2-Ethylhexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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